16:0 Cardiolipin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZOKSKKFJWPDO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H140Na2O17P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1397.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to the Structure of 16:0 Cardiolipin (Tetrapalmitoyl Cardiolipin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL), a unique dimeric phospholipid, is a critical component of the inner mitochondrial membrane, playing a pivotal role in mitochondrial bioenergetics, membrane dynamics, and apoptosis.[1][2][3] Its distinctive structure, featuring four acyl chains, sets it apart from other glycerophospholipids and is fundamental to its diverse functions. This in-depth technical guide focuses on the structure of a specific molecular species of cardiolipin: 16:0 cardiolipin, also known as tetrapalmitoyl cardiolipin. This fully saturated species is notable for its distinct physicochemical properties and is a subject of interest in various research contexts, from fundamental membrane biophysics to the study of pathological conditions.[4]

Core Molecular Structure

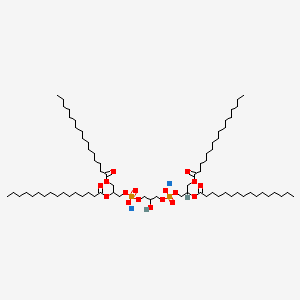

This compound, systematically named 1',3'-bis(1,2-di-O-palmitoyl-sn-glycero-3-phospho)-sn-glycerol, possesses a dimeric structure built upon a central glycerol backbone.[2] This central glycerol links two phosphatidylglycerol moieties. Each of these moieties consists of a glycerol backbone, a phosphate group, and two fatty acyl chains. In the case of this compound, all four acyl chains are palmitic acid (16:0), a 16-carbon saturated fatty acid.[5]

The stereochemical configuration is crucial for its biological function. The molecule has three stereogenic centers located at the C2 position of each of the three glycerol backbones. The accepted stereochemistry is sn-glycero, indicating a specific spatial arrangement of the substituents around the glycerol molecules.

The phosphate groups are deprotonated at physiological pH, conferring a net negative charge of -2 to the molecule. This anionic nature is critical for its interactions with mitochondrial proteins and other lipids.[4][6]

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Quantitative Structural and Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇₃H₁₄₂O₁₇P₂ | [5] |

| Molecular Weight | 1353.89 g/mol | [5] |

| Charge (at pH 7.4) | -2 | [4][6] |

| Acyl Chain Composition | Four Palmitic Acid (16:0) chains | [5] |

| Phase Transition Temp. | High (exhibits gel phase at physiological temp.) | [4] |

Experimental Protocols for Structural Elucidation

The determination of the structure of this compound relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and structural characterization of cardiolipin species.

1. Lipid Extraction: The initial step involves the extraction of lipids from the biological matrix. The Folch method or a modified Bligh-Dyer extraction are commonly employed.

-

Protocol Outline (Folch Method):

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

2. Chromatographic Separation: The complex lipid extract is then subjected to high-performance liquid chromatography (HPLC) to separate cardiolipin from other lipid classes.

-

Normal-Phase HPLC: Separates lipids based on the polarity of their head groups. This is effective for isolating the cardiolipin class.

-

Reversed-Phase HPLC: Separates cardiolipin molecular species based on the length and degree of unsaturation of their acyl chains. For this compound, this technique helps to confirm the homogeneity of the acyl chain composition.

3. Mass Spectrometric Analysis: The separated lipids are ionized and analyzed by a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for cardiolipin analysis due to the presence of the phosphate groups.

-

Mass Analyzer: High-resolution mass spectrometers such as Orbitrap or time-of-flight (TOF) analyzers are used to determine the accurate mass of the intact molecule.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the precursor ion of this compound. The resulting fragmentation pattern provides structural information, including the identity of the fatty acyl chains. Key fragments correspond to the loss of individual palmitic acid chains and the cleavage of the phosphate-glycerol backbone.[9][10]

The workflow for LC-MS/MS analysis of cardiolipin is depicted in the following diagram:

Caption: LC-MS/MS workflow for cardiolipin analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific atoms within the molecule.

1. Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, typically a mixture of chloroform and methanol.

2. ³¹P NMR Spectroscopy: This technique is particularly powerful for studying the phosphate headgroup of cardiolipin.

-

Protocol Outline:

-

Acquire a one-dimensional ³¹P NMR spectrum of the sample.

-

The chemical shift of the phosphorus atoms provides information about their ionization state and local environment.[6][11]

-

Magic angle spinning (MAS) NMR can be used for solid-state samples to obtain high-resolution spectra of cardiolipin in a membrane environment.[6][11]

-

3. ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the glycerol backbones and the palmitoyl acyl chains.

-

Protocol Outline:

-

Acquire one-dimensional ¹H and ¹³C NMR spectra.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, aiding in the complete assignment of the signals and confirming the structure.

-

The logical relationship for structural determination using NMR is as follows:

Caption: Logic of NMR for cardiolipin structure determination.

Conclusion

The structure of this compound is a testament to the intricate molecular architecture that underpins vital cellular functions. Its unique dimeric nature, with four saturated palmitoyl chains, dictates its biophysical behavior and its interactions within the mitochondrial membrane. The detailed characterization of this molecule, achieved through advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides a crucial foundation for researchers in lipidomics, mitochondrial biology, and drug development. A thorough understanding of the structure of specific cardiolipin species is paramount for elucidating their precise roles in health and disease.

References

- 1. Cardiolipin - Wikipedia [en.wikipedia.org]

- 2. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. researchgate.net [researchgate.net]

- 5. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 6. Magic angle spinning 31P NMR spectroscopy reveals two essentially identical ionization states for the cardiolipin phosphates in phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Magic angle spinning 31P NMR spectroscopy reveals two essentially identical ionization states for the cardiolipin phosphates in phospholipid liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tetramyristoyl Cardiolipin in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL), a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane (IMM), is a critical determinant of mitochondrial function and architecture. Its molecular species vary depending on the tissue and physiological state, with tetramyristoyl cardiolipin (TMCL), a fully saturated species, exhibiting distinct biophysical properties that significantly influence mitochondrial processes. This technical guide provides an in-depth exploration of the function of TMCL in mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. Understanding the specific roles of TMCL is paramount for research into mitochondrial dysfunction-related pathologies and the development of novel therapeutic strategies.

Introduction to Tetramyristoyl Cardiolipin (TMCL)

Cardiolipin is a diphosphatidylglycerol lipid characterized by four acyl chains, a structure that imparts a unique conical shape and a net negative charge.[1][2] This structure is fundamental to its roles in mitochondrial bioenergetics, cristae morphology, supercomplex formation, and apoptosis.[2] While the most abundant form of cardiolipin in many tissues is tetralinoleoyl cardiolipin (TLCL), which contains four linoleic acid chains, the presence and function of other molecular species, such as the fully saturated tetramyristoyl cardiolipin (TMCL; (14:0)4), are of significant interest.[3][4] TMCL exhibits distinct biophysical properties, including a high melting temperature and a preference for the gel phase at physiological temperatures, which can alter membrane fluidity and protein interactions within the IMM.[3]

Core Functions of TMCL in Mitochondria

The functions of TMCL are intrinsically linked to its biophysical characteristics and its interactions with mitochondrial proteins and other lipids.

Influence on Inner Mitochondrial Membrane (IMM) Properties

The composition of cardiolipin species, including TMCL, is a key regulator of the biophysical properties of the IMM.[2]

-

Membrane Fluidity and Curvature: Due to its saturated acyl chains, TMCL increases the packing density of the lipid bilayer, leading to decreased membrane fluidity.[3] This property can influence the lateral mobility of proteins and lipids within the IMM. The conical shape of cardiolipin, in general, induces negative curvature stress, which is crucial for the formation and maintenance of the highly curved cristae structures.[5] While extensive remodeling to species like TMCL can influence these properties, the overall concentration of cardiolipin appears to be a more dominant factor in dictating membrane biophysics.[2][4]

-

Protein Interactions: Cardiolipin acts as a "molecular glue," binding to and stabilizing numerous IMM proteins and protein complexes.[3][6] This interaction is critical for the optimal function of components of the electron transport chain (ETC) and ATP synthase.[7][8] The specific acyl chain composition of CL can modulate the strength and specificity of these interactions.

Role in Respiratory Supercomplex Formation and Stability

Mitochondrial respiratory complexes (Complexes I, III, and IV) associate into higher-order structures known as supercomplexes or "respirasomes."[9][10] Cardiolipin is essential for the formation and stability of these supercomplexes.[11][12]

-

Stabilization of Individual Complexes: Cardiolipin is found tightly bound to individual respiratory complexes, where it is required for their structural integrity and enzymatic activity.[7][11]

-

Assembly of Supercomplexes: Beyond its role in individual complexes, cardiolipin facilitates their assembly into supercomplexes.[9][10] Studies in yeast have shown a direct correlation between cardiolipin levels and the formation of supercomplexes.[10][12] While not the most common species, the biophysical properties of TMCL can influence the lipid environment surrounding the supercomplexes, potentially affecting their stability and dynamics.

Involvement in Apoptosis Signaling

Cardiolipin plays a multifaceted role in the intrinsic apoptotic pathway.[13][14]

-

Signaling Platform: Upon mitochondrial stress, cardiolipin can be exposed on the outer mitochondrial membrane (OMM), where it acts as a signaling platform for pro-apoptotic proteins.[13] It serves as a docking site for proteins like tBid and Bax, facilitating their pro-apoptotic actions.[14][15]

-

Cytochrome c Release: The oxidation of cardiolipin is a key event in apoptosis, leading to the release of cytochrome c from the intermembrane space into the cytosol, a critical step in activating the caspase cascade.[8][14]

Quantitative Data on TMCL and Related Parameters

The following tables summarize key quantitative data related to the biophysical properties and functional impacts of TMCL and other cardiolipin species.

| Parameter | Value/Observation | Cell/System Type | Reference |

| Melting Temperature | High (gel phase at physiological temperatures) | Model Membranes | [3] |

| Lipid-Lipid Miscibility | Promotes lipid-lipid immiscibility | Monolayers | [4] |

| Phase Transition Temperature | No significant effect on phosphatidylcholine vesicles | Bilayers | [4] |

Table 1: Biophysical Properties of Tetramyristoyl Cardiolipin (TMCL).

| Condition | Observation | Model System | Reference |

| Cardiolipin Deficiency (yeast crd1Δ strain) | ~90% of complexes III and IV as individual homodimers | Saccharomyces cerevisiae | [12] |

| Intermediate Cardiolipin Levels | Mixture of individual homodimers (30%) and supercomplexes (70%) | Saccharomyces cerevisiae | [12] |

| Wild Type Cardiolipin Levels | Only supercomplexes observed | Saccharomyces cerevisiae | [12] |

Table 2: Impact of Cardiolipin Levels on Respiratory Supercomplex Formation.

| Cell Line | Total Cardiolipin (nmol/mg protein) | Reference |

| Jurkat Cell Lysate | ~0.5 | [16] |

| Jurkat Cell Mitochondria | ~2.5 | [16] |

| Bovine Heart Mitochondria | ~20 | [16] |

| Yeast Mitochondria (S. cerevisiae) | ~15 | [16] |

Table 3: Representative Cardiolipin Content in Different Biological Samples.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TMCL and its functions. Below are summaries of key experimental protocols.

Quantification of Cardiolipin Species by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantification of different cardiolipin molecular species.[17][18][19]

Protocol Summary:

-

Lipid Extraction: Lipids are extracted from isolated mitochondria or whole-cell lysates using established methods like the Bligh and Dyer or Folch procedures, which utilize chloroform and methanol to partition lipids from aqueous components.[1][19] An internal standard, such as a non-endogenous cardiolipin species like tetramyristoyl cardiolipin (if not the target analyte), is added before extraction for accurate quantification.[1][17]

-

Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) on a C18 or similar reversed-phase column.[17] A gradient of solvents is used to elute the different lipid species.

-

Mass Spectrometric Detection: The eluted lipids are ionized using electrospray ionization (ESI) and detected by a mass spectrometer.[18] Cardiolipin species are often detected as doubly charged ions [M-2H]2-.[18] Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[17]

Analysis of Respiratory Supercomplexes by Blue Native PAGE (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from mitochondrial membranes in their native state.[9][12]

Protocol Summary:

-

Mitochondrial Solubilization: Isolated mitochondria are solubilized with a mild, non-ionic detergent such as digitonin to preserve the integrity of protein complexes and supercomplexes.[9]

-

Electrophoresis: The solubilized complexes are separated on a native polyacrylamide gel. Coomassie Brilliant Blue G-250 is added to the sample and cathode buffer to confer a negative charge to the protein complexes for migration towards the anode, while maintaining their native conformation.

-

Visualization: The separated complexes can be visualized by in-gel activity assays for specific respiratory complexes or by immunoblotting with antibodies against subunits of the different complexes.

In Vitro Reconstitution of Respiratory Supercomplexes

This method allows for the study of the specific lipid requirements for supercomplex formation.[9]

Protocol Summary:

-

Purification of Respiratory Complexes: Individual respiratory complexes (e.g., Complex III and Complex IV) are purified from mitochondrial sources.

-

Liposome Preparation: Liposomes with a defined lipid composition, including varying amounts of specific cardiolipin species like TMCL, are prepared.

-

Reconstitution: The purified respiratory complexes are incorporated into the prepared liposomes.

-

Analysis: The formation of supercomplexes within the proteoliposomes is analyzed by techniques such as BN-PAGE or single-particle electron microscopy.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving TMCL is essential for a comprehensive understanding.

Caption: Cardiolipin biosynthesis and remodeling pathway.[20]

References

- 1. Exogenous cardiolipin localizes to mitochondria and prevents TAZ knockdown-induced apoptosis in myeloid progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of cardiolipin concentration and acyl chain composition on mitochondrial inner membrane molecular organization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Setting the curve: the biophysical properties of lipids in mitochondrial form and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of cardiolipin-mediated assembly of respiratory chain supercomplexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Cardiolipin Regulates Mitochondrial Ultrastructure and Function in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiolipin-dependent Reconstitution of Respiratory Supercomplexes from Purified Saccharomyces cerevisiae Complexes III and IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiolipin-Dependent Formation of Mitochondrial Respiratory Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiolipin stabilizes respiratory chain supercomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gluing the respiratory chain together. Cardiolipin is required for supercomplex formation in the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]

- 14. Cardiolipin acts as a mitochondrial signalling platform to launch apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of cardiolipin by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. The topology and regulation of cardiolipin biosynthesis and remodeling in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Mitochondrial Signature: A Technical Guide to the De Novo Synthesis of 16:0 Cardiolipin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of mitochondrial lipid metabolism, focusing on the de novo synthesis pathway of 16:0 cardiolipin. Cardiolipin, a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane, is a critical player in mitochondrial structure, function, and signaling. Its composition, particularly the saturation of its fatty acyl chains, profoundly impacts cellular bioenergetics and has been implicated in a range of pathologies. This document provides a detailed overview of the biosynthetic pathway, quantitative data, experimental methodologies, and visual representations to support advanced research and therapeutic development.

The De Novo Synthesis Pathway of Cardiolipin

The de novo synthesis of cardiolipin is a multi-step enzymatic process that occurs within the inner mitochondrial membrane. The pathway begins with the formation of phosphatidic acid (PA) and culminates in the creation of nascent cardiolipin, which is often subsequently remodeled to its mature, typically unsaturated, form. While this guide focuses on this compound, it's important to note that the initial synthesis can incorporate various fatty acyl chains, with subsequent remodeling tailoring the final composition.

The synthesis of cardiolipin in eukaryotes proceeds through a series of key enzymatic reactions:

-

Phosphatidic Acid (PA) Synthesis and Transport : The backbone of cardiolipin, glycerol-3-phosphate, is acylated to form lysophosphatidic acid (LPA) and then further acylated to produce phosphatidic acid (PA).[1] This initial step can occur on the outer mitochondrial membrane and the endoplasmic reticulum.[1] PA is then transported to the inner mitochondrial membrane.

-

Activation of Phosphatidic Acid : In the inner mitochondrial membrane, PA is activated by reacting with cytidine-5'-triphosphate (CTP) to form cytidine-diphosphate-diacylglycerol (CDP-DAG). This reaction is catalyzed by CDP-diacylglycerol synthase , a key regulatory point in phospholipid synthesis.[2][3][4] In yeast, this enzyme is known as Tam41.[1][4]

-

Formation of Phosphatidylglycerol Phosphate (PGP) : Phosphatidylglycerolphosphate synthase (PGS1) catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to produce phosphatidylglycerol phosphate (PGP).[4][5][6] This is considered the committed step in the cardiolipin synthesis pathway.[4]

-

Dephosphorylation to Phosphatidylglycerol (PG) : The terminal phosphate group of PGP is removed by phosphatidylglycerolphosphate phosphatase (PGPP) to yield phosphatidylglycerol (PG). In mammals, this enzyme is also known as PTPMT1 (protein-tyrosine phosphatase, mitochondrial 1).[1][5][6]

-

Final Synthesis of Cardiolipin : The final step is catalyzed by cardiolipin synthase (CLS1) , which condenses PG with another molecule of CDP-DAG to form nascent cardiolipin and releases cytidine monophosphate (CMP).[1][3][5][6] This nascent cardiolipin can have a varied fatty acid composition, including 16:0 chains, depending on the available PA and CDP-DAG pools.

This newly synthesized cardiolipin is termed "nascent" as it often undergoes a remodeling process where its fatty acyl chains are exchanged to achieve the tissue-specific composition, which is frequently enriched in unsaturated fatty acids like linoleic acid (18:2). This remodeling is primarily carried out by the enzyme tafazzin.[5]

Logical Diagram of the De Novo Cardiolipin Synthesis Pathway

Caption: De novo synthesis pathway of this compound.

Quantitative Data Summary

Quantitative analysis of the cardiolipin biosynthetic pathway is crucial for understanding its regulation and contribution to mitochondrial health. The following table summarizes key quantitative data points found in the literature.

| Parameter | Organism/System | Value | Reference |

| Cardiolipin Content | |||

| Inner Mitochondrial Membrane | Mammalian Heart | 15-20% of total phospholipid phosphorus mass | [7] |

| Diabetic Mouse Heart (IFM) | 48.75 ± 2.83 nmol/mg protein (vs. 84.46 ± 1.93 in control) | [8] | |

| Brown Adipose Tissue (iBAT) | Significantly increased upon cold exposure | [9] | |

| Enzyme Activity | |||

| Cardiolipin Synthase (CLS) | Rat Liver Mitochondria | pH optimum: 8.0-9.0 | [10] |

| Requires Mg²⁺, Mn²⁺, or Co²⁺ for activity | [10] | ||

| Regulation | |||

| Rate-limiting step | Rat Heart | Conversion of PA and CTP to CDP-DAG | [11] |

| Modulators | Heart | Thyroid hormone, unsaturated fatty acids | [7][11] |

Experimental Protocols

The study of cardiolipin synthesis and remodeling relies on a variety of sophisticated analytical techniques. Below are overviews of key experimental protocols.

Lipid Extraction

A fundamental step in cardiolipin analysis is the efficient extraction of lipids from biological samples. The Folch or Bligh-Dyer methods are commonly employed.

Protocol Overview (Bligh-Dyer Method):

-

Homogenization : Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Separation : Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. This induces phase separation.

-

Lipid Collection : The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for downstream analysis.

Cardiolipin Quantification

Several methods are available for the quantification of cardiolipin, with mass spectrometry-based techniques offering the highest sensitivity and specificity.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and quantifying individual molecular species of cardiolipin.[12][13][14]

Experimental Workflow:

Caption: General workflow for LC-MS based cardiolipin analysis.

-

Sample Preparation : Lipid extraction is performed as described above. An internal standard, such as a non-naturally occurring cardiolipin species, is often added for accurate quantification.[12]

-

Chromatographic Separation : The lipid extract is injected into a high-performance liquid chromatography (HPLC) system.[13][15] A C18 reversed-phase column is commonly used to separate different lipid classes and molecular species based on their hydrophobicity.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the cardiolipin ions.[15]

-

Data Analysis : The abundance of each cardiolipin species is determined by integrating the area of its corresponding peak in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[12]

3.2.2. Fluorometric Assay

Commercially available kits provide a more straightforward method for total cardiolipin quantification.

Protocol Overview:

-

Lipid Extraction : Lipids are extracted from the sample.

-

Reaction with Probe : The lipid extract is incubated with a proprietary probe that specifically binds to cardiolipin.

-

Enzyme Reaction : An enzyme mix is added to catalyze a reaction that produces a fluorescent product.

-

Fluorescence Measurement : The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/480 nm).[16]

-

Quantification : The cardiolipin concentration is determined by comparing the sample's fluorescence to a standard curve.

Enzyme Activity Assays

Assessing the activity of enzymes in the cardiolipin synthesis pathway is crucial for understanding its regulation.

Cardiolipin Synthase (CRLS) Activity Assay:

This assay typically measures the incorporation of a radiolabeled substrate into cardiolipin.

Protocol Overview:

-

Mitochondrial Isolation : Isolate mitochondria from the tissue or cells of interest.

-

Assay Mixture : Prepare an assay buffer containing isolated mitochondria, CDP-diacylglycerol, and radiolabeled phosphatidylglycerol (e.g., with ¹⁴C).

-

Incubation : Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction : Stop the reaction and extract the lipids.

-

Separation and Detection : Separate the lipids using thin-layer chromatography (TLC).

-

Quantification : Scrape the spot corresponding to cardiolipin and quantify the radioactivity using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.[8]

Conclusion

The de novo synthesis of this compound is a fundamental mitochondrial process with far-reaching implications for cellular health and disease. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and professionals in drug development. The provided diagrams offer a clear visual representation of the biochemical and experimental workflows, aiding in the conceptualization and design of future studies aimed at unraveling the complexities of cardiolipin metabolism and its role in various pathologies. Further research into the specific regulation of the enzymes involved and the factors governing the incorporation of specific fatty acyl chains will be critical for developing targeted therapeutic strategies.

References

- 1. Biosynthesis, remodeling and turnover of mitochondrial cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for CL(16:0/18:1(9Z)/18:1(9Z)/16:0) (HMDB0056661) [hmdb.ca]

- 4. Cardiolipin remodeling: a regulatory hub for modulating cardiolipin metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases [mdpi.com]

- 6. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]

- 7. Regulation of cardiolipin biosynthesis in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the cardiolipin biosynthetic pathway and its interactions in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiolipin Synthesis in Brown and Beige Fat Mitochondria Is Essential for Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thematic Review Series: Glycerolipids. Cardiolipin synthesis for the assembly of bacterial and mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiolipin: biosynthesis, remodeling and trafficking in the heart and mammalian cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 14. scienceopen.com [scienceopen.com]

- 15. What is Cardiolipin? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. Cardiolipin Synthesis in Skeletal Muscle Is Rhythmic and Modifiable by Age and Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetrapalmitoyl-Cardiolipin (16:0) in Mitochondrial Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiolipin (CL) is a signature phospholipid of the inner mitochondrial membrane (IMM), playing a pivotal role in mitochondrial bioenergetics, dynamics, and the regulation of apoptosis. The unique dimeric structure of cardiolipin, with its four acyl chains, allows for a diverse range of molecular species, each with distinct biophysical properties. While the most abundant form in many tissues is tetralinoleoyl-cardiolipin (TLCL), which is rich in unsaturated fatty acids, the accumulation of saturated species such as tetrapalmitoyl-cardiolipin (TPCL or 16:0 CL) is increasingly associated with mitochondrial dysfunction in various pathological states. This technical guide provides an in-depth exploration of the role of 16:0 cardiolipin in mitochondrial membrane integrity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. Understanding the specific impact of TPCL on mitochondrial function is critical for developing novel therapeutic strategies targeting mitochondria-related diseases.

Introduction to Cardiolipin and Its Acyl Chain Diversity

Cardiolipin constitutes approximately 15-20% of the total phospholipid content of the inner mitochondrial membrane.[1] Its conical shape is crucial for maintaining the high curvature of the cristae, the sites of oxidative phosphorylation.[2] The acyl chain composition of cardiolipin is not random; it is meticulously regulated through a remodeling process. In healthy mammalian tissues, the predominant species is tetralinoleoyl-cardiolipin (TLCL; (18:2)4-CL), which contains four linoleic acid chains.[3] However, under conditions of oxidative stress or in certain genetic disorders like Barth syndrome, the cardiolipin profile can shift towards more saturated species, including those containing palmitic acid (16:0).[4]

Biophysical Impact of this compound on Mitochondrial Membranes

The saturation of cardiolipin's acyl chains significantly alters its biophysical properties and, consequently, the integrity and function of the mitochondrial membrane. While direct quantitative comparisons between pure TPCL and TLCL membranes in all aspects of mitochondrial function are still emerging, studies on model membranes and in pathological contexts provide valuable insights.

Membrane Fluidity and Packing

Saturated fatty acids, like palmitic acid, have straight hydrocarbon chains that allow for tighter packing compared to the kinked chains of unsaturated fatty acids. This fundamental difference has a profound impact on membrane fluidity.

Key Findings:

-

Increased Rigidity: Membranes enriched with saturated cardiolipins are generally more rigid and less fluid.[5]

-

Phase Behavior: Fully saturated cardiolipins, such as tetramyristoyl-cardiolipin (14:0) and likely TPCL, exhibit a higher phase transition temperature, meaning they are more likely to be in a gel-like state at physiological temperatures compared to unsaturated cardiolipins.[6]

Mitochondrial Permeability Transition Pore (mPTP) Regulation

The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. The lipid environment, particularly the presence of cardiolipin, is a key regulator of mPTP activity.

Key Findings:

-

Sensitization to Opening: While the specific role of TPCL is not fully elucidated, alterations in the cardiolipin pool, including increased saturation, are associated with a lower threshold for calcium-induced mPTP opening.[7] The interaction between cardiolipin and components of the mPTP, such as the F-ATP synthase, is critical, and changes in cardiolipin's structure can disrupt this regulation.[8]

Quantitative Data Summary

The following tables summarize available quantitative data regarding the distribution and effects of this compound.

Table 1: Distribution of this compound in Different Tissues

| Tissue | Predominant Cardiolipin Species | Notable Presence of 16:0 Containing CL | Reference |

| Rat Heart | (18:2)₄ CL | Minor species | [1] |

| Rat Liver | (18:2)₄ CL | Minor species | [1] |

| Rat Kidney | (18:2)₄ CL | Minor species | [1] |

| Rat Testis | (16:0)₄ CL | Major species | [1] |

| Human Renal Proximal Tubule Epithelial Cells | Contains C16:0 fatty acids | Present in various CL species | [9] |

Table 2: Biophysical Parameters of Cardiolipin-Containing Membranes

| Parameter | Effect of Saturated CL (e.g., 14:0 CL) | Effect of Unsaturated CL (e.g., 18:1 or 22:6 CL) | Reference |

| Lipid-Lipid Miscibility in Monolayers | Promoted immiscibility | No significant influence | [6] |

| Phase Transition Temperature of PC Vesicles | No effect | Lowered | [6] |

Signaling Pathways Involving Saturated Cardiolipin

Cardiolipin is not merely a structural component but also a key player in mitochondrial signaling, particularly in apoptosis and mitophagy. The saturation of its acyl chains can modulate these signaling roles.

Apoptosis and Cytochrome c Release

In healthy mitochondria, cardiolipin anchors cytochrome c to the inner membrane. During apoptosis, this interaction is disrupted, leading to the release of cytochrome c into the cytosol, a key step in the activation of caspases.

Inflammatory Signaling

Recent evidence suggests a differential role for saturated and unsaturated cardiolipins in modulating inflammatory pathways.

Experimental Protocols

Preparation of Proteoliposomes with Defined Cardiolipin Content

This protocol is adapted from methods for reconstituting mitochondrial respiratory complexes into liposomes.[10][11]

Objective: To create model mitochondrial membranes with a specific percentage of this compound for functional and biophysical assays.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Tetrapalmitoyl-cardiolipin (TPCL) (16:0)₄ CL

-

Chloroform

-

Co-reconstitution buffer (e.g., 50 mM Tris-HCl, pH 7.2, 150 mM NaCl)

-

Detergent (e.g., n-Dodecyl β-D-maltoside (DDM) or Sodium Cholate)

-

Purified mitochondrial protein(s) of interest (e.g., respiratory complexes)

-

Bio-Beads SM-2

-

Extruder with polycarbonate membranes (e.g., 200 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, mix the desired lipids (e.g., DOPC, DOPE, and TPCL) in chloroform to achieve the target molar ratio (e.g., mimicking the inner mitochondrial membrane with varying TPCL content).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the co-reconstitution buffer by vortexing vigorously for 20-30 minutes. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane (e.g., 200 nm) 10-15 times.

-

-

Detergent Solubilization and Protein Incorporation:

-

Dilute the LUV suspension to a desired concentration (e.g., 10 mg/mL) with co-reconstitution buffer.

-

Destabilize the liposomes by adding a detergent (e.g., 0.5% DDM) and incubating for 30 minutes at 4°C with gentle stirring.

-

Add the purified mitochondrial protein(s) to the destabilized liposomes and incubate for another 30-60 minutes at 4°C.

-

-

Detergent Removal:

-

Add Bio-Beads SM-2 to the proteoliposome mixture and incubate with gentle rotation at 4°C for at least 2 hours (or overnight) to remove the detergent.

-

The resulting proteoliposomes can be collected by centrifugation and resuspended in the desired buffer for downstream assays.

-

Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol is based on the calcium retention capacity (CRC) assay, which measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.[12]

Objective: To assess the effect of this compound on the sensitivity of the mPTP to calcium-induced opening.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Assay buffer (e.g., containing KCl, MOPS, glutamate, malate, and inorganic phosphate)

-

Calcium Green™-5N or a similar low-affinity Ca²⁺ indicator

-

CaCl₂ standard solution

-

Cyclosporin A (CsA) as a known mPTP inhibitor (positive control)

-

A fluorescence plate reader or spectrofluorometer with kinetic measurement capabilities

Procedure:

-

Preparation:

-

Resuspend isolated mitochondria or permeabilized cells containing varying levels of this compound (endogenously or through reconstitution) in the assay buffer at a concentration of approximately 0.5 mg/mL.

-

Add the Ca²⁺ indicator to the suspension.

-

-

Measurement:

-

Place the suspension in the fluorometer and begin recording fluorescence over time.

-

After a baseline is established, inject a series of small, defined pulses of CaCl₂ into the suspension.

-

Mitochondria will take up the Ca²⁺, causing a decrease in the extra-mitochondrial Ca²⁺ concentration and a corresponding drop in fluorescence.

-

-

Pore Opening:

-

Continue adding Ca²⁺ pulses until the mitochondria can no longer sequester the added calcium. At this point, the mPTP opens, leading to a large, rapid release of accumulated Ca²⁺ and a sharp increase in fluorescence.

-

-

Data Analysis:

-

Calculate the total amount of Ca²⁺ added before the large release. This value represents the calcium retention capacity.

-

Compare the CRC of mitochondria with high this compound content to control mitochondria. A lower CRC indicates increased sensitivity to mPTP opening.

-

As a control, perform the assay in the presence of CsA, which should significantly increase the CRC.

-

Conclusion and Future Directions

The accumulation of this compound represents a significant departure from the typically unsaturated cardiolipin profile of healthy mitochondria. While current research strongly suggests that this shift towards saturation impairs mitochondrial membrane integrity and function, further quantitative studies are needed to fully delineate the specific biophysical and signaling consequences of TPCL enrichment. Future research should focus on:

-

Direct Comparative Studies: Head-to-head comparisons of the effects of TPCL and TLCL on membrane fluidity, permeability, and protein function using advanced biophysical techniques.

-

High-Resolution Structural Analysis: Elucidating the precise structural changes induced by TPCL in respiratory supercomplexes and the mPTP using techniques like cryo-electron microscopy.

-

Targeted Therapeutic Development: Designing small molecules that can either prevent the accumulation of saturated cardiolipins or mitigate their detrimental effects on mitochondrial function.

A deeper understanding of the role of this compound in mitochondrial pathophysiology will undoubtedly open new avenues for the diagnosis and treatment of a wide range of metabolic and degenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Membranes: Model Lipid Compositions, Material Properties and the Changing Curvature of Cardiolipin [ouci.dntb.gov.ua]

- 4. Measurement of membrane permeability and the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The release of cytochrome c from mitochondria: a primary site for Bcl-2 regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Hypoxia/Reoxygenation Induces Mitochondrial Cardiolipin Remodeling in Human Kidney Cells [mdpi.com]

- 10. A splendid molecular factory: De- and reconstruction of the mammalian respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiolipin-dependent Reconstitution of Respiratory Supercomplexes from Purified Saccharomyces cerevisiae Complexes III and IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 16:0 Cardiolipin (Tetrapalmitoyl Cardiolipin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a pivotal role in mitochondrial structure, function, and signaling. The specific acyl chain composition of cardiolipin significantly influences its physicochemical properties and biological activities. This guide focuses on the 16:0 saturated acyl chain species, tetrapalmitoyl cardiolipin, providing a comprehensive overview of its physical and chemical characteristics, the experimental methodologies used for their determination, and its involvement in cellular signaling pathways.

Chemical Properties

Tetrapalmitoyl cardiolipin is a glycerophospholipid with a dimeric structure, consisting of two phosphatidic acid moieties linked by a central glycerol backbone. Each phosphatidic acid contains two palmitic acid (16:0) acyl chains.

| Property | Value | Source |

| Molecular Formula | C73H140O17P2 | [1] |

| Molecular Weight | 1353.9 g/mol | [1] |

| Synonyms | Tetrapalmitoyl cardiolipin, CL(16:0/16:0/16:0/16:0) | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in chloroform.[1] Practically insoluble in water.[2] | [1][2] |

Physical Properties

The physical state of 16:0 cardiolipin is highly dependent on temperature, undergoing a distinct phase transition from a gel state to a liquid crystalline state. This transition significantly impacts membrane fluidity and the function of embedded proteins.

| Property | Value | Source |

| Melting Point (Tm) | 62.2 °C | [3] |

| Critical Micelle Concentration (CMC) | Not empirically determined for this compound. |

Experimental Protocols

Determination of Melting Point (Phase Transition Temperature) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the phase transition temperature (Tm) of lipids.

Methodology:

-

Sample Preparation:

-

A known amount of this compound is hydrated in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to form multilamellar vesicles (MLVs).

-

The lipid suspension is subjected to several freeze-thaw cycles to ensure homogeneity.

-

-

DSC Analysis:

-

A specific volume of the lipid suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is scanned over a defined range (e.g., 20°C to 80°C) at a constant heating and cooling rate (e.g., 1-5°C/min).

-

-

Data Analysis:

-

The DSC thermogram plots the heat flow as a function of temperature.

-

The phase transition is observed as an endothermic peak on the heating scan.

-

The temperature at the peak maximum is taken as the Tm.[4]

-

Determination of Critical Micelle Concentration (CMC)

Methodology:

-

Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol mixture).

-

Prepare a stock solution of pyrene in the same solvent.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying concentrations of this compound.

-

Add a small, constant amount of the pyrene stock solution to each cardiolipin solution. The final pyrene concentration should be low enough to avoid excimer formation in the absence of micelles.

-

Evaporate the organic solvent under a stream of nitrogen and then hydrate the lipid-pyrene film with buffer.

-

-

Fluorescence Measurement:

-

Excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm).

-

Measure the emission spectra. The ratio of the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of pyrene fluorescence is sensitive to the polarity of its microenvironment.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the logarithm of the cardiolipin concentration.

-

A significant change in the slope of the plot indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles. The concentration at which this change occurs is the CMC.[6]

-

Signaling Pathways Involving Cardiolipin

Cardiolipin's unique structure and its localization within the inner mitochondrial membrane make it a critical player in various cellular signaling pathways, particularly those related to mitochondrial health and apoptosis. The physical state of cardiolipin, including its acyl chain composition and its translocation between mitochondrial membranes, is a key determinant of its signaling function.

Apoptosis Signaling

Under cellular stress, cardiolipin can be externalized to the outer mitochondrial membrane.[7] This event serves as a platform for the recruitment and activation of pro-apoptotic proteins.

-

Cytochrome c Release: Externalized cardiolipin interacts with cytochrome c. This interaction is crucial for the peroxidase activity of cytochrome c, which leads to the oxidation of cardiolipin itself.[8] Oxidized cardiolipin has a lower affinity for cytochrome c, facilitating its release into the cytosol, a key step in the intrinsic apoptotic pathway.[9][10]

-

Bax/Bak Activation: Cardiolipin can also interact with and promote the oligomerization of Bax and Bak, two key proteins involved in the formation of the mitochondrial apoptosis-induced channel (MAC), leading to the release of other pro-apoptotic factors.

Mitophagy Signaling

Mitophagy is the selective removal of damaged mitochondria by autophagy. The externalization of cardiolipin also plays a crucial role in this process.

-

"Eat-Me" Signal: When mitochondria are damaged, cardiolipin is exposed on the outer mitochondrial membrane.[7]

-

LC3 Recruitment: This exposed cardiolipin acts as an "eat-me" signal by directly binding to LC3, a key protein in the autophagy machinery.[7] This interaction recruits the autophagosome to engulf the damaged mitochondrion for degradation.

Conclusion

Tetrapalmitoyl (16:0) cardiolipin, with its distinct physical and chemical properties, is an important molecule for understanding the biophysics of mitochondrial membranes. Its high melting temperature suggests that in biological systems, changes in local membrane composition or interactions with proteins are necessary to modulate its physical state. The externalization of cardiolipin from the inner to the outer mitochondrial membrane is a critical signaling event that initiates pathways for both programmed cell death and mitochondrial quality control. Further research into the specific effects of the phase behavior of this compound on these signaling events will provide deeper insights into mitochondrial pathophysiology and may open new avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound CL(16:0/16:0/16:0/16:0) (FDB031415) - FooDB [foodb.ca]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Lipids in Mitochondrial Macroautophagy: Phase Behavior of Bilayers Containing Cardiolipin and Ceramide [mdpi.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of Cardiolipin in Mitochondrial Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiolipin Signaling Mechanisms: Collapse of Asymmetry and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dichotomy of a Sentinel Lipid: 16:0 Cardiolipin in Prokaryotic and Eukaryotic Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL), a unique dimeric phospholipid with four acyl chains, is a critical component of biological membranes, playing a pivotal role in cellular bioenergetics and signaling. This guide focuses on a specific molecular species, 16:0 cardiolipin, also known as tetramyristoyl cardiolipin, which is composed of four 16-carbon saturated fatty acyl chains. While present in both prokaryotic and eukaryotic membranes, its distribution, relative abundance, and functional implications differ significantly. In eukaryotes, cardiolipin is almost exclusively found in the inner mitochondrial membrane, where it constitutes about 20% of the total lipid content and is indispensable for mitochondrial function and the initiation of apoptosis.[1][2] In prokaryotes, cardiolipin is a component of the cytoplasmic membrane and its levels can fluctuate in response to environmental stress. This guide provides a comprehensive comparison of this compound in these two domains of life, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Cardiolipin Abundance

The precise quantification of this compound as a percentage of the total cardiolipin pool or total phospholipids is challenging and varies significantly between organisms and growth conditions. However, available lipidomics data provides valuable insights into its relative abundance.

| Organism/Cell Type | Membrane | Total Cardiolipin (% of Total Phospholipids) | 16:0-Containing Cardiolipin Species | Reference |

| Escherichia coli | Cytoplasmic Membrane | ~5-15% | Present, but relative abundance varies with growth conditions. | [3][4] |

| Staphylococcus aureus | Cytoplasmic Membrane | ~4.5% | Detected, but generally low abundance. | [5] |

| Saccharomyces cerevisiae (Yeast) | Inner Mitochondrial Membrane | ~20% | Present, with levels influenced by fatty acid supplementation and genetic background. Palmitic acid (16:0) is a notable acyl chain component. | [1][6] |

| Mammalian Cells (e.g., Human) | Inner Mitochondrial Membrane | ~20% | Present as a component of various cardiolipin species, often in combination with unsaturated fatty acids. | [2][7] |

Note: The data presented represents a summary of findings from multiple studies. The exact percentage of this compound can vary based on the specific strain, growth phase, and analytical methodology used.

Signaling Pathways Involving Cardiolipin

Cardiolipin is not merely a structural lipid; it is a key player in intricate signaling cascades that govern cellular fate and immune responses.

Eukaryotic Apoptosis: The Cardiolipin-Caspase-8 Platform

In eukaryotic cells, cardiolipin on the outer mitochondrial membrane acts as a critical platform for the activation of the extrinsic apoptosis pathway, particularly in "type II" cells that require mitochondrial signal amplification.[8][9]

Caption: Eukaryotic extrinsic apoptosis pathway involving cardiolipin.

This pathway is initiated by the binding of a death ligand to its receptor, leading to the formation of the DISC and partial activation of caspase-8.[8] In type II cells, this initial activation is insufficient to trigger apoptosis directly. Instead, partially activated caspase-8 translocates to the outer mitochondrial membrane, where it binds to cardiolipin.[9] This interaction facilitates the full activation of caspase-8, which then cleaves Bid to its truncated form, tBid.[10] tBid, in turn, activates the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent execution of apoptosis.[11]

Prokaryotic Innate Immune Activation: TLR2 Signaling

Certain bacterial cardiolipins, such as the 18:1/16:0 cardiolipin from Muribaculum intestinale, can act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system through Toll-like receptor 2 (TLR2).[12] This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines.

Caption: TLR2 signaling pathway initiated by bacterial cardiolipin.

The binding of bacterial cardiolipin to the TLR2/TLR1 heterodimer on the surface of immune cells like macrophages initiates a signaling cascade.[13] This leads to the recruitment of the adaptor protein MyD88, which in turn activates interleukin-1 receptor-associated kinases (IRAKs).[14] IRAKs then activate TRAF6, leading to the activation of TAK1.[15] TAK1 activates the IKK complex, which phosphorylates and triggers the degradation of the NF-κB inhibitor, IκB.[16] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[17]

Experimental Protocols

Accurate analysis of this compound requires meticulous experimental procedures, from lipid extraction to detection and quantification.

Lipid Extraction from Bacterial and Eukaryotic Cells

A modified Folch or Bligh-Dyer method is commonly used for total lipid extraction.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or PBS)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Protocol Workflow:

Caption: Workflow for total lipid extraction.

Separation of Cardiolipin by Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for the separation of phospholipid classes.

Materials:

-

Silica gel TLC plates (e.g., Whatman LK5)

-

TLC developing tank

-

Developing solvent: Chloroform:Ethanol:Water:Triethylamine (30:35:7:35, v/v/v/v)[18]

-

Iodine vapor or other visualization reagent (e.g., primuline spray)

Protocol:

-

Plate Preparation: Pre-wash the TLC plate by developing it in a 1:1 (v/v) mixture of chloroform and methanol. Air dry the plate. For enhanced separation of acidic phospholipids, the plate can be impregnated with a 1.8% boric acid solution in ethanol.[18]

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the origin of the TLC plate.

-

Development: Place the TLC plate in a developing tank saturated with the developing solvent. Allow the solvent front to migrate to near the top of the plate.

-

Visualization: Remove the plate and dry it. Visualize the separated lipid spots by exposing the plate to iodine vapor or by spraying with a suitable reagent and viewing under UV light. Cardiolipin will appear as a distinct spot.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the accurate quantification of specific lipid molecular species.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source

Protocol Workflow:

Caption: Workflow for LC-MS based quantification of cardiolipin.

A detailed LC-MS method for cardiolipin analysis would involve a C18 reverse-phase column with a gradient elution using mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate or acetate to improve ionization.[19][20] The mass spectrometer is typically operated in negative ion mode, and quantification is achieved using multiple reaction monitoring (MRM) for targeted analysis or by extracting the ion chromatogram for the specific m/z of this compound in full scan mode.

Conclusion

This compound, while structurally simple, exhibits a profound functional dichotomy in prokaryotic and eukaryotic membranes. In eukaryotes, it is a cornerstone of mitochondrial integrity and a critical signaling hub for programmed cell death. In prokaryotes, its presence and potential role as an immune modulator highlight the intricate interplay between bacteria and their hosts. The continued development of advanced lipidomic techniques will undoubtedly uncover further nuances in the distribution and function of this sentinel lipid, offering new avenues for therapeutic intervention in a range of diseases, from mitochondrial disorders to infectious diseases. For professionals in drug development, understanding the distinct roles of this compound in different biological contexts is crucial for designing targeted therapies that can modulate its levels or its interactions with key cellular proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 3. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. Lipidomics Characterization of Biosynthetic and Remodeling Pathways of Cardiolipins in Genetically and Nutritionally Manipulated Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular functions of cardiolipin in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiolipin | Cyberlipid [cyberlipid.gerli.com]

- 8. Cardiolipin provides an essential activating platform for caspase-8 on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Caspase-8 Binding to Cardiolipin in Giant Unilamellar Vesicles Provides a Functional Docking Platform for Bid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase-8 and BID Caught in the Act with Cardiolipin: A New Platform to Provide Mitochondria with Microdomains of Apoptotic Signals [mdpi.com]

- 12. Bacterial lipoproteins and TLR2 | Anesthesia [anesthesia.ucsf.edu]

- 13. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bacterial lipoprotein Toll-like receptor 2 agonists broadly modulate endothelial function and coagulation pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid and sensitive LC-MS/MS method for quantitative analysis of cardiolipin (18:2)4 in human leukocytes and mouse skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Extraction of 16:0 Cardiolipin from Tissue Samples

Introduction

Cardiolipins (CL) are a unique class of dimeric phospholipids found almost exclusively in the inner mitochondrial membrane, where they play a crucial role in mitochondrial structure and function. The specific acyl chain composition of cardiolipin, such as the 16:0 (palmitic acid) containing species, is of significant interest in various research fields, including mitochondrial dysfunction, metabolic diseases, and drug development. Accurate quantification of specific cardiolipin species from tissue samples is highly dependent on the efficiency and purity of the lipid extraction method employed. This application note provides detailed protocols for the extraction of 16:0 cardiolipin from tissue samples using the well-established Folch and Bligh-Dyer methods, along with a summary of their comparative performance.

Data Presentation

The selection of an appropriate lipid extraction method is critical for obtaining high-quality data. While extensive data specifically comparing the extraction of this compound is limited, the following table summarizes the general performance characteristics of the Folch and Bligh-Dyer methods for total lipid and cardiolipin recovery.

| Extraction Method | Principle | Total Lipid Recovery | Cardiolipin Recovery Efficiency | Purity Considerations |

| Folch Method | A biphasic solvent system of chloroform and methanol (2:1, v/v) is used to extract lipids from homogenized tissue. A subsequent wash with a salt solution removes non-lipid contaminants. | Generally high, especially for tissues with >2% lipid content.[1][2] | Considered a gold standard for lipid extraction, with good recovery of most lipid classes, including cardiolipin.[3][4] | The washing step is effective at removing water-soluble contaminants. |

| Bligh-Dyer Method | A modified biphasic solvent system of chloroform and methanol (1:2, v/v initially) that accounts for the water content of the tissue sample. | Efficient for tissues with low lipid content (<2%). May result in lower recovery for high-fat tissues compared to the Folch method.[1] | Widely used for cardiolipin extraction, but may have slightly lower recovery than the Folch method for tissues with high lipid content.[1] | Efficient for removing non-lipid contaminants. |

| Butanolic Extraction | A single-phase extraction using butanol, followed by the addition of other solvents to induce phase separation. | Good recovery for a range of lipid classes.[3] | Reported extraction efficiency of approximately 60% for cardiolipin.[5] | May require additional cleanup steps for high purity.[3] |

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from tissue samples is depicted in the following diagram.

Caption: Lipid Extraction and Analysis Workflow.

Experimental Protocols

The following are detailed protocols for the Folch and Bligh-Dyer lipid extraction methods, adapted for tissue samples.

Protocol 1: Modified Folch Method

This protocol is based on the method originally described by Folch et al. and is suitable for a wide range of tissue types.[6]

Materials:

-

Tissue sample (e.g., heart, liver)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer.

-

Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

-

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved. For tough tissues, a bead beater may be more effective.

-

-

Lipid Extraction:

-

Transfer the homogenate to a glass centrifuge tube.

-

Vortex the mixture for 15-20 minutes at room temperature.[6]

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the tissue debris.

-

Carefully transfer the supernatant (lipid extract) to a new glass centrifuge tube.

-

-

Phase Separation:

-

Add 0.2 volumes of 0.9% NaCl solution to the lipid extract (e.g., 0.4 mL for 2 mL of extract).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

-

Collection of Lipid Phase:

-

Carefully aspirate and discard the upper aqueous phase without disturbing the lower organic phase. A Pasteur pipette is recommended for this step.

-

-

Solvent Evaporation:

-

Dry the lower organic phase under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

-

-

Storage:

-

Store the dried lipid extract at -80°C until further analysis.

-

-

Reconstitution:

-

Prior to analysis, reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol for LC-MS).

-

Protocol 2: Bligh-Dyer Method

This method is a modification of the Folch method and is particularly useful for tissues with high water content.[7][8]

Materials:

-

Tissue sample

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of tissue and place it in a glass homogenizer.

-

Add 1 mL of deionized water.

-

Add 3.75 mL of chloroform:methanol (1:2, v/v).[7]

-

Homogenize the tissue thoroughly on ice.

-

-

Lipid Extraction and Phase Separation:

-

Collection of Lipid Phase:

-

The lower phase is the chloroform layer containing the lipids. Carefully collect this layer using a Pasteur pipette, avoiding the upper aqueous layer and the protein interface.

-

-

Solvent Evaporation:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

-

Storage:

-

Store the dried lipid extract at -80°C.

-

-

Reconstitution:

-

Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

-

Downstream Analysis: Quantification of this compound

Following extraction, the this compound species can be quantified using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method allows for the separation of different cardiolipin species based on their acyl chain composition and their subsequent detection and quantification by the mass spectrometer. For accurate quantification, the use of an appropriate internal standard, such as a commercially available deuterated or 13C-labeled cardiolipin standard, is highly recommended.

Signaling Pathway and Logical Relationships

The extraction protocols are based on the differential solubility of lipids and other cellular components in a biphasic solvent system. The logical relationship of the key steps is illustrated below.

Caption: Logical Flow of Biphasic Lipid Extraction.

Conclusion

The Folch and Bligh-Dyer methods are both robust and reliable for the extraction of cardiolipins from tissue samples. The choice between the two may depend on the lipid content of the tissue, with the Folch method being potentially more suitable for tissues with higher lipid content. For accurate and reproducible quantification of this compound, careful execution of the chosen protocol followed by sensitive analytical techniques such as LC-MS is essential. Researchers should validate their chosen method for their specific tissue type and analytical platform to ensure optimal results.

References

- 1. vliz.be [vliz.be]

- 2. Advances in Lipid Extraction Methods—A Review [mdpi.com]

- 3. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 8. biochem.wustl.edu [biochem.wustl.edu]

Application Notes and Protocols for the Use of Tetramyristoyl Cardiolipin (16:0) as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipins (CL) are a unique class of phospholipids found almost exclusively in the inner mitochondrial membrane, where they play a crucial role in mitochondrial structure, bioenergetics, and the regulation of apoptosis. Accurate quantification of cardiolipin species is essential for understanding mitochondrial function in health and disease. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the detailed analysis of the complex cardiolipinome.

A key challenge in quantitative lipidomics is accounting for variations in sample extraction efficiency and matrix effects during ionization. The use of a suitable internal standard (IS) is therefore critical. Tetramyristoyl cardiolipin (TMCL), often referred to as (14:0)₄ CL, is a non-endogenous synthetic cardiolipin species widely employed as an internal standard for the quantification of various cardiolipin molecular species. Its structural similarity to endogenous cardiolipins allows it to mimic their behavior during extraction and analysis, while its unique mass prevents interference with the measurement of naturally occurring CLs.

These application notes provide detailed protocols for the use of TMCL as an internal standard in both LC-MS/MS and MALDI-MS for the accurate quantification of cardiolipins in diverse biological samples.

Note on Nomenclature: 16:0 vs. 14:0 Cardiolipin as an Internal Standard

The user's query specified "16:0 cardiolipin." However, the scientific literature predominantly cites tetramyristoyl cardiolipin (TMCL) , which consists of four 14-carbon saturated fatty acyl chains ((14:0)₄ CL) , as the non-naturally occurring internal standard of choice. This is because 14:0 fatty acids are of very low abundance in mammalian cardiolipins, thus minimizing the risk of isotopic overlap with endogenous species. For the remainder of this document, we will refer to the recommended internal standard as tetramyristoyl cardiolipin (TMCL) or (14:0)₄ CL .

Data Presentation: Performance of TMCL as an Internal Standard